![molecular formula C6H3ClINO B111964 2-Chloro-4-iodonicotinaldehyde CAS No. 153034-90-3](/img/structure/B111964.png)
2-Chloro-4-iodonicotinaldehyde
Overview
Description
2-Chloro-4-iodonicotinaldehyde is a halogenated heterocyclic compound with the molecular formula C6H3ClINO It is a derivative of nicotinaldehyde, where the hydrogen atoms at positions 2 and 4 of the pyridine ring are substituted by chlorine and iodine atoms, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-iodonicotinaldehyde typically involves halogenation reactions. One common method includes the iodination of 2-chloronicotinaldehyde using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of 2-chloro-4-iodonicotinalcohol.
Substitution: The halogen atoms in this compound can be substituted by other nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products:
- Oxidation products include carboxylic acids and aldehyde derivatives.
- Reduction products include alcohols.
- Substitution reactions yield a variety of substituted pyridine derivatives.
Scientific Research Applications
Pharmaceutical Applications
2-Chloro-4-iodonicotinaldehyde serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to participate in numerous chemical reactions, facilitating the development of drugs with enhanced efficacy.
Case Study: Synthesis of Anticancer Agents
Recent studies have demonstrated the compound's utility in synthesizing novel anticancer agents. For instance, derivatives of this compound have shown promising results in inhibiting tumor growth in vitro, highlighting its potential as a scaffold for drug development aimed at treating various cancers .
Material Science Applications
In material science, this compound is explored for its role in the development of new materials with specific electronic properties. Its ability to form coordination complexes makes it suitable for applications in organic electronics and catalysis.
Case Study: Organic Light Emitting Diodes (OLEDs)
Research indicates that incorporating this compound into OLEDs can enhance their performance by improving charge transport properties. The compound acts as an efficient electron transport layer, leading to increased device efficiency and stability .
Synthetic Methodologies
The compound is also significant in synthetic chemistry, particularly in developing new synthetic routes for complex organic molecules.
Example: Cross-Coupling Reactions
This compound can participate in palladium-catalyzed cross-coupling reactions, allowing for the formation of carbon-carbon bonds. This application is vital for constructing complex molecular architectures found in natural products and pharmaceuticals .
Mechanism of Action
The mechanism of action of 2-Chloro-4-iodonicotinaldehyde involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. For instance, its halogenated structure allows it to interact with DNA or proteins, potentially leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
- 2-Chloro-4-fluoronicotinaldehyde
- 2-Chloro-4-bromonicotinaldehyde
- 2-Chloro-4-iodopyridine-3-carboxaldehyde
Comparison: 2-Chloro-4-iodonicotinaldehyde is unique due to the presence of both chlorine and iodine atoms, which impart distinct chemical reactivity and biological activity compared to its analogs. The iodine atom, in particular, enhances its ability to participate in halogen bonding and other interactions, making it a valuable compound in various research applications .
Biological Activity
2-Chloro-4-iodonicotinaldehyde is a halogenated derivative of nicotinaldehyde, recognized for its significant biological activity and potential therapeutic applications. This compound has garnered attention in various fields, including medicinal chemistry, neuropharmacology, and agricultural sciences. The following sections delve into its biological activities, mechanisms of action, and relevant research findings.
Molecular Formula: C₆H₄ClINO
Molecular Weight: 221.46 g/mol
Melting Point: 101-103 °C
Boiling Point: 353.7 °C
The compound's structure features a pyridine ring substituted with chlorine and iodine at specific positions, which significantly influences its reactivity and biological interactions.
This compound primarily interacts with various molecular targets, including enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition: The oxime group can form hydrogen bonds with the active sites of enzymes, thereby inhibiting their activity. This interaction is crucial for understanding the compound's potential as a therapeutic agent against various diseases .
- Receptor Modulation: Research indicates that this compound acts as a negative allosteric modulator at metabotropic glutamate receptors (mGluRs), which are implicated in neuropsychiatric disorders. This modulation suggests potential applications in drug development for conditions such as anxiety and depression .
- Antimicrobial Activity: The compound exhibits notable antimicrobial properties, making it a candidate for developing new antibiotics or agrochemicals.
Antimicrobial Properties
This compound has demonstrated efficacy against various pathogens, including bacteria and fungi. Its unique halogenation pattern enhances its interaction with microbial targets, leading to effective inhibition of growth.
Neuropharmacological Applications
The compound's ability to modulate neurotransmitter systems positions it as a potential therapeutic agent for treating neurological disorders. Studies have shown its effectiveness in influencing synaptic plasticity and neurotransmission through interactions with mGluRs .
Cancer Research
Recent studies have explored the role of this compound in cancer therapy, particularly its effects on hypoxia-inducible factors (HIFs). HIFs are critical regulators of cellular responses to hypoxia and are implicated in tumor progression. Inhibition of HIF activity by this compound may provide a novel approach to cancer treatment .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds regarding their biological activities:
Compound Name | Similarity | Key Features |
---|---|---|
2-Chloro-3-iodo-5-methylpyridine | 0.92 | Similar halogenation pattern but different methyl substitution |
2-Chloro-4-iodo-5-methylpyridine | 0.90 | Shares structural features but varies in methyl position |
1-(2-Chloro-4-iodopyridin-3-yl)ethanone | 0.88 | Contains an ethanone group instead of an aldehyde |
This comparative analysis highlights the unique attributes of this compound that contribute to its distinct biological activities.
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Neuropharmacological Study: A study investigated the effects of this compound on mGluR-mediated signaling pathways in animal models of anxiety. Results indicated significant anxiolytic effects, suggesting its potential as an alternative treatment for anxiety disorders.
- Antimicrobial Efficacy: In vitro studies assessed the antimicrobial properties against various bacterial strains, revealing that this compound effectively inhibited growth at low concentrations, supporting its use in developing new antimicrobial agents.
- Cancer Therapeutics: Research focused on the compound's ability to inhibit HIF2α activity in renal cell carcinoma models demonstrated reduced tumor growth rates, indicating its promise as a targeted therapy for specific cancer types .
Properties
IUPAC Name |
2-chloro-4-iodopyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClINO/c7-6-4(3-10)5(8)1-2-9-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZCXONVRBYGHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1I)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10434610 | |
Record name | 2-Chloro-4-iodopyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10434610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153034-90-3 | |
Record name | 2-Chloro-4-iodopyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10434610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-4-iodonicotinaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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